molecular formula C13H20N4O3 B2439081 tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate CAS No. 1186203-58-6

tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B2439081
CAS No.: 1186203-58-6
M. Wt: 280.328
InChI Key: WKKDQBIXIGYWFQ-SNVBAGLBSA-N
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Description

Tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an imidazole ring, and a pyrrolidine ring

Properties

IUPAC Name

tert-butyl (3R)-3-(imidazole-1-carbonylamino)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-10(8-16)15-11(18)17-7-5-14-9-17/h5,7,9-10H,4,6,8H2,1-3H3,(H,15,18)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKDQBIXIGYWFQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection and Stereoselective Amination

The Boc group is universally employed to protect the pyrrolidine nitrogen, enabling subsequent functionalization at the 3-position. In one approach, N-Boc-D-proline serves as a starting material, where the carboxylic acid is converted to an amide with 8-aminoquinoline (8-AQ) to direct C–H activation. This method achieves high diastereoselectivity (up to 99% ee) through rhodium(I)-catalyzed arylation, followed by epimerization under basic conditions to invert configuration at the 3-position.

Catalytic Hydrogenation for Stereochemical Control

Catalytic hydrogenation of unsaturated precursors, such as pyrroline derivatives, ensures retention of stereochemistry at the 3-position. For example, hydrogenation of a Δ²-pyrroline intermediate over palladium on carbon affords the desired (3R) configuration without racemization, a critical improvement over earlier methods that suffered from epimerization.

Detailed Synthetic Procedures

Starting Material: N-Boc-D-Proline Derivatives

The synthesis begins with N-Boc-D-proline (Scheme 1). The carboxylic acid is protected as a methyl ester, and the 3-position is functionalized via C–H activation. Using 8-AQ as a directing group, rhodium(I) catalysts enable arylation with iodobenzene derivatives, yielding 3-aryl-pyrrolidine intermediates. Epimerization with NaOH in ethanol ensures inversion to the (3R) configuration.

Example Procedure :

  • C–H Activation : N-Boc-D-proline methyl ester (10 mmol), 8-AQ (12 mmol), [RhCl(cod)]₂ (0.1 equiv), and AgSbF₆ (0.2 equiv) in DCE at 80°C for 12 hours.
  • Epimerization : Treat with 10 equiv NaOH in EtOH at 100°C for 3 hours.
  • Deprotection : Remove Boc group with TFA in DCM, isolate (3R)-3-aminopyrrolidine.

Imidazole-1-Carbonylation

The 3-amino group is reacted with 1H-imidazole-1-carbonyl chloride (generated in situ from imidazole and triphosgene).

Example Procedure :

  • Activation : Add triphosgene (1.1 equiv) to a solution of (3R)-3-aminopyrrolidine in THF at 0°C.
  • Coupling : Introduce 1H-imidazole (1.5 equiv) and stir at 25°C for 6 hours.
  • Workup : Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Optimization of Reaction Conditions

Temperature and Catalyst Screening

Yields for C–H activation steps vary significantly with catalyst choice. Rhodium(I) complexes outperform palladium in stereoretention, providing 45–65% yields. Lower temperatures (-78°C) during lithiation steps (e.g., sec-BuLi reactions) minimize side reactions.

Protecting Group Compatibility

The Boc group remains stable under basic epimerization conditions but requires TFA for cleavage. In contrast, tert-butyl esters hydrolyze prematurely under strong bases, necessitating alternative carboxylate protections like methyl esters.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.38–3.73 (m, 4H, pyrrolidine), 7.80 (s, 1H, imidazole).
  • MS (APCI+) : [M+H]⁺ calcd for C₁₄H₂₁N₃O₄: 302.3; found: 302.1.

Chiral HPLC Analysis

Chiral purity (>98% ee) confirmed using a Chiralpak AD-H column (hexane:IPA 80:20, 1 mL/min).

Applications and Derivatives

The compound serves as a precursor for protease inhibitors and kinase modulators. Derivatives with 4’-carboxylic acid substituents exhibit enhanced binding affinity in structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the imidazole ring can lead to the formation of imidazole N-oxides.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemical research, tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and mechanisms. The compound's reactivity can facilitate the design of novel materials and catalysts.

Biology

The biological applications of this compound are significant due to its imidazole ring, which is known for interacting with various biological targets. It can be used as a probe to study enzyme interactions and protein-ligand binding. For instance:

  • Enzyme Inhibition Studies : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Protein Interaction Studies : Its structure allows for the investigation of binding affinities with proteins that have imidazole-binding sites .

Medicine

In the field of medicinal chemistry, this compound shows promise as a drug candidate or pharmacophore. The imidazole motif is prevalent in many bioactive molecules, making this compound valuable for drug design. Potential applications include:

  • Anticancer Agents : Research indicates that similar compounds can exhibit cytotoxic activity against various cancer cell lines.
  • Antimicrobial Properties : Compounds with imidazole rings have been studied for their antibacterial and antifungal activities .

Industry

In industrial applications, this compound can be utilized in synthesizing specialty chemicals and advanced materials. Its unique reactivity makes it suitable for various applications, including:

  • Catalysis : The compound's structure may enhance catalytic processes in organic synthesis.
  • Material Science : It could be used in developing new polymers or composite materials due to its chemical properties .

Uniqueness

The uniqueness of this compound lies in its combination of functional groups that impart distinct chemical and biological properties. This makes it a valuable compound across various scientific domains .

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    Tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]azetidine-1-carboxylate: Similar structure but with an azetidine ring instead of a pyrrolidine ring.

Uniqueness

Tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group, an imidazole ring, and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₃H₁₈N₄O₃
  • Molecular Weight : 286.31 g/mol
  • CAS Number : 1186203-58-6

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine, including this compound, exhibit notable antimicrobial properties. A study demonstrated that certain pyrrole derivatives showed effective activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating their potential as antibacterial agents .

Antiviral Activity

The compound has been investigated for its antiviral properties as well. In vitro studies have shown that related compounds with imidazole moieties can inhibit viral replication. For instance, derivatives containing the imidazole ring were effective against various viruses, including those causing respiratory infections . The mechanisms often involve interference with viral entry or replication processes.

The biological activity of this compound can be attributed to its structural features:

  • Imidazole Moiety : Known for its role in enzyme inhibition and interaction with biological receptors.
  • Pyrrolidine Structure : Contributes to the compound's ability to penetrate cell membranes and interact with intracellular targets.

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of various heterocycles, compounds similar to tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine showed significant inhibition of viral replication in cell cultures infected with the Tobacco Mosaic Virus (TMV). The compound exhibited a protective activity of approximately 69.1% at a concentration of 500 µg/mL .

Case Study 2: Antibacterial Activity

A series of pyrrole-based compounds were synthesized and tested against bacterial strains. The results indicated that certain derivatives, including those structurally similar to tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine, had MIC values comparable to standard antibiotics like ciprofloxacin, highlighting their potential as new antibacterial agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/VirusMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
AntibacterialEscherichia coli3.12 - 12.5 µg/mL
AntiviralTobacco Mosaic VirusIC50 = Not specified
AntiviralRespiratory virusesIC50 = Not specified

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate?

A common approach involves coupling tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate with 1H-imidazole-1-carbonyl chloride under mild basic conditions. Key steps include:

  • Activation : Use triethylamine (Et₃N) as a base to deprotonate the amine group and activate the reaction .
  • Solvent : Dichloromethane (DCM) at 0–20°C minimizes side reactions like hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization (~35–50%) requires careful control of stoichiometry and reaction time .

Q. How can the stereochemical integrity of the (3R)-pyrrolidine core be validated during synthesis?

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with a hexane/isopropanol mobile phase to confirm enantiomeric excess (>99%) .
  • X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm the (R)-configuration .
  • Optical rotation : Compare observed [α]D values with literature data for related pyrrolidine derivatives .

Q. What analytical techniques are critical for characterizing this compound?

Technique Key Parameters Application
¹H/¹³C NMR CDCl₃ solvent, δ 1.4–1.6 (t-Bu), δ 7.0–8.5 (imidazole)Confirm regiochemistry and purity
HPLC-MS C18 column, 0.1% formic acid/ACN gradientDetect impurities (<0.5%)
IR Spectroscopy ~1700 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (amide)Verify carbonyl and amide bonds

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for pharmaceutical intermediates?

  • Catalysis : Employ asymmetric catalysis (e.g., organocatalysts or chiral ligands) during pyrrolidine ring formation to enhance enantioselectivity.
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the pyrrolidine nitrogen, preventing racemization during imidazole coupling .
  • Kinetic Resolution : Monitor reaction progress via in-situ FTIR to terminate at peak enantiomeric excess .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Acidic Conditions : Boc deprotection occurs below pH 3, leading to pyrrolidine ring protonation. Stability studies (pH 1–12, 25–60°C) show degradation >40°C at pH <4 .
  • Storage : Refrigerate at 4°C in inert atmosphere (argon) to prevent hydrolysis of the imidazole-carbonyl bond .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

  • Validation : Cross-validate using 2D NMR (COSY, HSQC) to assign ambiguous proton signals, particularly near the chiral center .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G*) .

Q. What role does this compound play in kinase inhibitor development?

  • Scaffold Design : The imidazole-carbonyl group chelates Mg²⁺ in ATP-binding pockets, while the pyrrolidine-Boc group enhances solubility for SAR studies .
  • In Vivo Studies : Metabolic stability assays (human liver microsomes) show t₁/₂ >2 hours, suggesting suitability for lead optimization .

Q. What computational tools predict binding affinities for this compound in drug discovery?

  • Docking : Use AutoDock Vina to model interactions with target proteins (e.g., JAK2 kinase). The imidazole ring shows hydrogen bonding with Lys882 .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable binding conformations in aqueous environments .

Methodological Considerations

Q. How can scale-up challenges (mg to gram scale) be addressed without compromising purity?

  • Process Optimization : Replace DCM with THF for safer large-scale reactions; use flow chemistry for improved heat dissipation .
  • Crystallization : Recrystallize from tert-butyl methyl ether (MTBE) to remove residual imidazole byproducts .

Q. What strategies mitigate toxicity risks during handling?

  • Safety Protocols : Use fume hoods and PPE (nitrile gloves, goggles) due to potential skin/eye irritation .
  • Waste Disposal : Neutralize reaction mixtures with aqueous NaHCO₃ before disposal to avoid releasing corrosive gases .

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